3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester

Lipophilicity LogP Chromatography

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester (CAS 1880985-76-1) is a saturated oxygen heterocycle with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It features a tetrahydropyran ring bearing a geminal quaternary carbon at the 3-position, where both a methyl group and an ethyl carboxylate ester are attached.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B8185470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCOC1)C
InChIInChI=1S/C9H16O3/c1-3-12-8(10)9(2)5-4-6-11-7-9/h3-7H2,1-2H3
InChIKeyPCRNJLHGBDSECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester: Core Chemical Identity and Procurement Baseline


3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester (CAS 1880985-76-1) is a saturated oxygen heterocycle with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It features a tetrahydropyran ring bearing a geminal quaternary carbon at the 3-position, where both a methyl group and an ethyl carboxylate ester are attached . This compound is commercially available as a research chemical with a standard purity specification of 95% . Its structure distinguishes it from simpler tetrahydropyran carboxylates by incorporating a sterically hindered, fully substituted carbon center, which fundamentally alters its physicochemical and reactivity profile compared to analogs lacking this quaternary center .

Why 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester Cannot Be Replaced by Common Analogs


Generic substitution within the tetrahydropyran carboxylate class introduces discrete, measurable deviations in crucial selection parameters. Replacing the target compound with a simpler analog like ethyl tetrahydro-2H-pyran-3-carboxylate (CAS 118870-83-0) eliminates the geminal methyl group, which alters the steric environment around the ester and the ring's conformational equilibrium . Swapping the ethyl ester for a methyl ester (CAS 1849355-35-6) changes the calculated partition coefficient (LogP) , directly impacting chromatographic retention and partitioning in biphasic reactions. The choice of regioisomer, such as a 4-carboxylate (CAS 96835-17-5), provides a different spatial orientation of the functional group, critical for receptor or active site binding [1]. These differences in lipophilicity, steric bulk, and conformational preference are quantifiable and preclude direct interchangeability without re-optimization of experimental conditions [1].

Quantitative Differentiation of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester from Closest Analogs


Lipophilicity Modulation: Ethyl Ester and 3-Methyl Group Increase LogP vs. Methyl Ester Analog

The target compound's combination of an ethyl ester and a 3-methyl group results in a higher lipophilicity compared to its methyl ester analog. While direct experimental LogP data is unavailable for the target compound, class-level inference based on its structural analogs demonstrates a clear trend. Ethyl tetrahydro-2H-pyran-3-carboxylate has a reported LogP of 0.856-0.976 , while the analogous methyl ester has an XLogP3-AA of 0.4 [1]. The addition of a methyl group on the ring (as in 3-methyl tetrahydropyran) is known to increase LogP by approximately 0.5 units [2]. Therefore, the target compound's LogP is predicted to be in the range of 1.3–1.5, representing a significant increase over the simple ethyl ester (LogP ~0.9) and a substantial divergence from the more polar methyl ester (LogP 0.4).

Lipophilicity LogP Chromatography Partitioning

Steric Bulk at the Quaternary Center: A Key Differentiator from Non-methylated Analogs for Synthetic Applications

The defining structural feature of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester is the quaternary carbon at the 3-position, which is absent in its closest analog, ethyl tetrahydro-2H-pyran-3-carboxylate. This geminal disubstitution introduces steric hindrance that modulates the reactivity of the adjacent ester group. The conformational energy of a 3-methyl substituent on a tetrahydropyran ring has been experimentally determined to be 1.43 kcal/mol . The target compound has both a methyl and an ester group on the same carbon, creating a significantly more sterically congested environment than analogs with a simple 3-ester substituent. This can alter the rate of nucleophilic acyl substitution and enolate formation compared to the less hindered analog.

Steric hindrance Quaternary carbon Conformational analysis Synthetic intermediate

Molecular Weight and Physical Form Differentiation from Smaller Ester and Acid Analogs

The target compound's molecular weight (172.22 g/mol) is predictably higher than all its closest analogs due to the combination of the ethyl ester and the additional methyl group. This is compared to the free acid (144.17 g/mol) [1], the methyl ester (158.2 g/mol) , and the non-methylated ethyl ester (158.2 g/mol) . While a specific boiling point or melting point is not directly available for the target compound, the molecular weight difference is a primary differentiator in procurement and analytical method development, as it affects GC-MS retention, LC-MS ion intensity, and stoichiometric calculations in synthesis.

Molecular weight Physical form Procurement specification Handling

Regioisomeric Differentiation: 3-Substitution vs. 4-Substitution in Bioactivity Assays

In a systematic study of 24 tetrahydropyran esters evaluated as cockroach attractants, a clear structure-activity relationship was established: 'Among the 2-, 3-, or 4-substituted esters, substitution at the 4-position was better than at the other two positions' [1]. While the target compound was not specifically tested, this data demonstrates that the position of the ester on the tetrahydropyran ring is a critical determinant of biological activity within this compound class. The 3-substitution pattern of the target compound would be expected to produce different activity than a 4-substituted analog (e.g., ethyl tetrahydropyran-4-carboxylate, CAS 96835-17-5), providing a basis for selecting the 3-substituted isomer for applications where this spatial orientation is relevant.

Bioactivity Cockroach attractant Structure-activity relationship Regioisomer

Conformational Preference: Impact of 3-Methyl Substitution on Ring Geometry

The conformational energy (A-value) of a methyl substituent on the tetrahydropyran ring varies significantly with position: 2-Me is 2.86 kcal/mol, 3-Me is 1.43 kcal/mol, and 4-Me is 1.95 kcal/mol . The 3-methyl group in the target compound, being equatorial-preferring by 1.43 kcal/mol, exerts a distinct influence on the overall ring conformation. This contrasts with the non-methylated analog, which has no such conformational bias. The quaternary carbon at the 3-position further restricts rotational freedom. These conformational effects can influence the trajectory of the ester group relative to the ring, potentially altering reactivity in stereoselective transformations and interactions with chiral environments.

Conformational analysis Tetrahydropyran ring Substituent effect Molecular mechanics

Purity and Specification Standards: Benchmarking Procurement Quality

The target compound is commercially available with a specification minimum purity of 95% . In comparison, closely related analogs show variable commercial purities: the free acid is available at 95–98% , the methyl ester at 97% , and the non-methylated ethyl ester at 95–96% . The consistency of the 95% specification for this specific compound, despite the synthetic challenge posed by the quaternary carbon, indicates a well-established purification protocol, which is critical for reproducibility. The absence of reported MDL number and limited physical property data, however, means procurement must rely on batch-specific certificates of analysis from the supplier.

Purity specification Quality control Procurement benchmark Analytical standard

Recommended Application Scenarios for 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester Based on Differential Evidence


Medicinal Chemistry Scaffold for Lipophilicity-Driven Lead Optimization

The compound's predicted LogP of ~1.3–1.5, which is ~0.5 log units higher than its non-methylated ethyl ester analog, makes it a valuable building block for medicinal chemistry programs that require modulating the lipophilicity of a lead series [1]. The quaternary carbon center further provides a metabolically stable anchor point absent in simpler analogs, potentially improving the metabolic profile of drug candidates as demonstrated by the growing use of tetrahydropyran scaffolds in active pharmaceutical ingredients (APIs) [2].

Stereoselective Synthesis Enabled by a Conformationally Biased Scaffold

The experimentally determined conformational energy of the 3-methyl group (1.43 kcal/mol) imposes a predictable conformational bias on the tetrahydropyran ring . Combined with the fully substituted carbon center, this provides a more rigid scaffold than the non-methylated analog, enabling researchers to exploit substrate-control strategies in diastereoselective transformations at or adjacent to the ester group.

Analytical Reference Standard for LC-MS and GC-MS Method Development

The compound's unique molecular weight (172.22 g/mol), distinct from the common 158.2 g/mol of both the methyl ester and the non-methylated ethyl ester analogs [3], makes it an ideal candidate for use as an internal standard or calibration reference in mass spectrometry-based analytical methods. Its unambiguous mass and predicted retention time shift relative to analogs provide clear separation in QC workflows.

Specialized Semiochemical Research Tool for Structure-Activity Studies

Based on the established class-level evidence that 3-substituted tetrahydropyran esters exhibit a distinct activity profile from 4-substituted isomers in cockroach attractancy assays [4], this compound can serve as a specific chemical probe for mapping the structure-activity relationships of insect olfaction. Its quaternary carbon also eliminates the stereochemical complexity of the carboxylic acid precursor, simplifying SAR interpretation.

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